

The Solubility of Irisolidone: An In-depth Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **irisolidone**, a methoxyisoflavone found in plants such as Pueraria lobata. Understanding the solubility of this compound is critical for its study and application in various research and development fields, including pharmacology and drug discovery. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and visualizes key signaling pathways associated with **irisolidone**'s biological activity.

Quantitative Solubility Data

Quantitative solubility data for **irisolidone** in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and some specific quantitative values have been reported. To provide a useful reference for researchers, this section presents the available data for **irisolidone** alongside comparative solubility data for structurally similar isoflavones: genistein, daidzein, and biochanin A. This comparative analysis can aid in solvent selection for extraction, purification, and formulation development.

Note on **Irisolidone** Structure: **Irisolidone** (5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one) is a 4'-O-methylated isoflavone. Its solubility is influenced by the presence of hydroxyl and methoxy groups, which affect its polarity and ability to form hydrogen bonds with solvent molecules.

Table 1: Solubility of Irisolidone in Various Solvents



Solvent	Solubility	Remarks	
Dimethyl Sulfoxide (DMSO)	100 mg/mL	Requires sonication for dissolution.[1]	
Methanol	Soluble	Light yellow crystalline powder is soluble in methanol.[2]	
Ethanol	Soluble	Light yellow crystalline powder is soluble in ethanol.[2]	
Chloroform	Slightly Soluble	Qualitative assessment indicates slight solubility.[2][3]	
10% DMSO in 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL	Clear solution, saturation unknown.	
10% DMSO in 90% Corn Oil	≥ 2.5 mg/mL	Clear solution, saturation unknown.	

Table 2: Comparative Solubility of Structurally Similar Isoflavones



Isoflavone	Solvent	Solubility	Temperature (K)
Genistein	Methanol	~5.02 mg/mL	328.2
Ethanol	~5.02 mg/mL	328.2	
Propan-2-ol	Lower than Methanol/Ethanol	280-333	-
1-Butanol	Lower than Propan-2- ol	280-333	
Ethyl Acetate	Higher than Propan-2- ol at lower temps	280-333	
Acetone	Soluble	Ambient	_
DMSO	~30 mg/mL	Ambient	-
Water	0.47 mg/mL	288.2	-
Daidzein	DMSO	~30 mg/mL	Ambient
N-Methyl-2- pyrrolidone (NMP)	High	282.0-339.0	
Dimethylformamide (DMF)	High	282.0-339.0	-
Tetrahydrofuran (THF)	Moderate	282.0-339.0	-
Acetone	Moderate	282.0-339.0	
Ethanol	~0.1 mg/mL	Ambient	_
Biochanin A	DMSO	~30 mg/mL	Ambient
Dimethylformamide (DMF)	~30 mg/mL	Ambient	
Ethanol	~1 mg/mL	Ambient	-
DMSO:PBS (1:9, pH 7.2)	~0.1 mg/mL	Ambient	-



Experimental Protocol: Determination of Irisolidone Solubility via Shake-Flask Method and HPLC Analysis

This section outlines a detailed protocol for determining the thermodynamic solubility of **irisolidone** in various solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[4] The subsequent quantification of the dissolved **irisolidone** is performed using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and accurate method for analyzing isoflavones.[5][6][7][8]

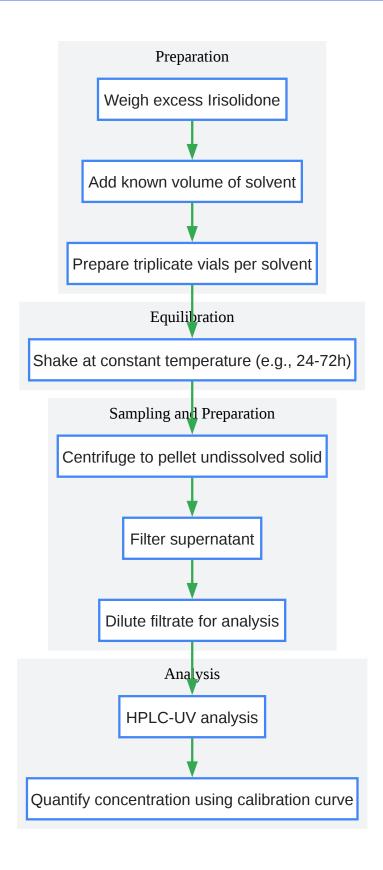
Materials and Equipment

- Irisolidone (solid, high purity)
- Selected solvents (HPLC grade)
- Volumetric flasks
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- HPLC system with UV detector
- Analytical balance
- Vortex mixer
- Pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **irisolidone**.





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Experimental workflow for solubility determination.



Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of solid irisolidone into a series of glass vials. The
 amount should be sufficient to ensure that a saturated solution is formed and undissolved
 solid remains.
 - Add a precise volume of the desired solvent to each vial.
 - Prepare each solvent condition in triplicate to ensure the reproducibility of the results.
- Equilibration:
 - Securely cap the vials and place them in an orbital shaker with temperature control.
 - Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - To remove any remaining undissolved solid, centrifuge the aliquot.
 - \circ Filter the supernatant through a syringe filter (e.g., 0.22 μ m) into a clean vial. This step is crucial to prevent undissolved particles from interfering with the analysis.
 - Accurately dilute the filtered solution with the appropriate solvent to bring the concentration of **irisolidone** within the linear range of the HPLC calibration curve.
- HPLC Analysis:



- Prepare a series of standard solutions of irisolidone of known concentrations in the mobile phase to construct a calibration curve.
- Inject the prepared samples and standards into the HPLC system.
- A typical HPLC setup for isoflavone analysis might include:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as 0.1% acetic acid, to improve peak shape).[5]
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Based on the UV absorbance maximum of irisolidone (typically around 260 nm for isoflavones).[5]
 - Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

Quantification:

- Integrate the peak area of irisolidone in the chromatograms of the samples and standards.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **irisolidone** in the diluted samples by interpolating their peak areas on the calibration curve.
- Calculate the solubility of irisolidone in the original solvent by taking into account the dilution factor.

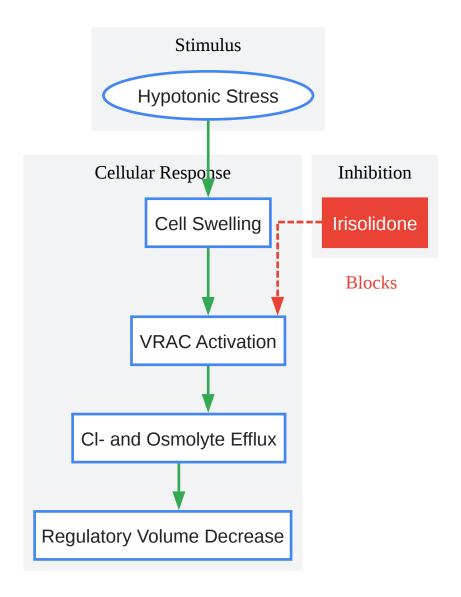
Signaling Pathways Involving Irisolidone

Irisolidone has been reported to interact with specific cellular signaling pathways, contributing to its biological activities. This section provides diagrams of two such pathways: the Volume-Regulated Anion Channel (VRAC) blockade and the inhibition of the Sp1 transcription factor.



Blockade of Volume-Regulated Anion Channel (VRAC)

Irisolidone has been identified as a blocker of VRAC, which plays a crucial role in cell volume regulation.[9] The following diagram illustrates the general mechanism of VRAC activation and its inhibition by **irisolidone**.



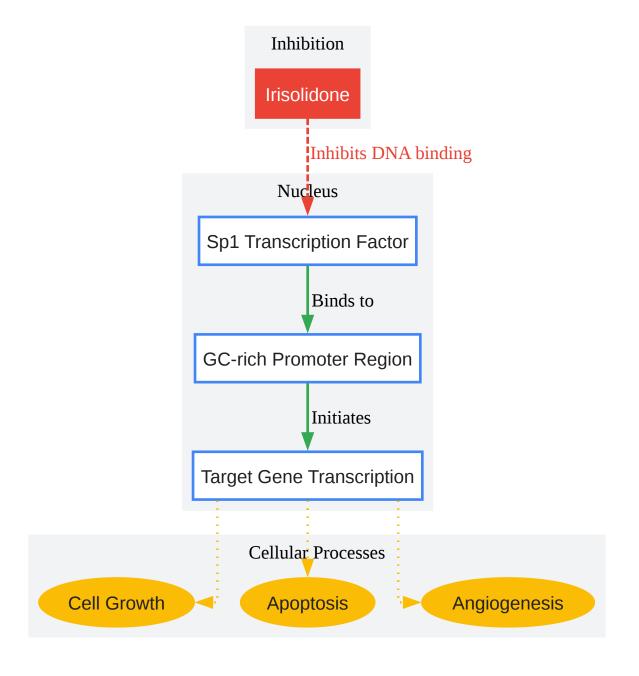
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VRAC activation and inhibition by **Irisolidone**.

Inhibition of Sp1 Transcription Factor



Irisolidone has been shown to inhibit the binding of the transcription factor Sp1 to DNA, thereby repressing the expression of Sp1-regulated genes.[10] Sp1 is involved in the transcription of a wide array of genes that regulate various cellular processes.



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Inhibition of Sp1-mediated transcription by Irisolidone.



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